molecular formula C9H11BrN4 B1374957 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine CAS No. 1034621-79-8

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Cat. No. B1374957
CAS RN: 1034621-79-8
M. Wt: 255.11 g/mol
InChI Key: XRJVIXDRSFFXEX-UHFFFAOYSA-N
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Description

“3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine” is a chemical compound with the molecular formula C9H11BrN4 . It belongs to the class of organic compounds known as imidazopyridazines .


Molecular Structure Analysis

The molecular structure of “3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine” consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 4 nitrogen atoms . The average mass of the molecule is 255.114 Da, and the monoisotopic mass is 254.016708 Da .

Scientific Research Applications

Nanotechnology

Finally, 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine could find applications in nanotechnology, particularly in the creation of nano-sized sensors or devices due to its modifiable structure that can interact at the molecular level.

Each of these applications leverages the unique chemical structure of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine to fulfill specific roles in scientific research and development . The compound’s versatility highlights its potential in various fields, from medicine to environmental science. It’s important to note that while these applications are promising, further research and development are necessary to realize their full potential.

properties

IUPAC Name

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4/c1-2-5-11-8-3-4-9-12-6-7(10)14(9)13-8/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJVIXDRSFFXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726795
Record name 3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

CAS RN

1034621-79-8
Record name 3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 3-bromo-6-chloroimidazo[1,2-b]pyridazine and propylamine according to general procedure 1 providing the amino compound (247 mg, 100%) as a yellow solid: Rf=0.88 (CH2Cl2/MeOH/NH4OH, 160:18:2); 1H NMR (500 MHz, CDCl3) δ 7.57 (d, J=9.6 Hz, 1H), 7.49 (s, 1H), 6.41 (d, J=9.6 Hz, 1H), 4.47 (br, 1H), 3.41-3.37 (m, 2H), 1.70 (sext, J=7.3 Hz, 2H), 1.03 (t, J=7.5 Hz, 3H); ES-MS: (M+H)=255, 257 m/z.
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0 (± 1) mol
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reactant
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[Compound]
Name
amino
Quantity
247 mg
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reactant
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Name
CH2Cl2 MeOH NH4OH
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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